molecular formula C18H14BrCl2NO2 B287961 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

カタログ番号 B287961
分子量: 427.1 g/mol
InChIキー: MRRCQZJWNZPTSZ-XBXARRHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as Brequinar, is a synthetic compound that belongs to the family of quinoline carboxylic acids. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.

作用機序

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one inhibits DHODH by binding to its active site and preventing the conversion of dihydroorotate to orotate. This blocks the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. As a result, cancer cells are unable to proliferate and undergo apoptosis.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and reduces tumor growth. It also has immunomodulatory effects, enhancing the activity of T cells and natural killer cells. In addition, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One of the main advantages of 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is its broad-spectrum activity against a wide range of cancer types. It is also relatively easy to synthesize and has a well-understood mechanism of action. However, it has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, it has been shown to have some toxicity in animal studies, which may limit its use in humans.

将来の方向性

There are several future directions for the research on 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One area of focus is the development of more soluble analogs that can be administered more easily in vivo. Another area of focus is the development of combination therapies that can enhance the efficacy of 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. Finally, there is a need for further research on the safety and toxicity of 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in humans, as well as its potential use in combination with other cancer treatments.

合成法

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can be synthesized through a multistep process starting from 2,4,6-cycloheptatrien-1-one. The first step involves the bromination of 2,4,6-cycloheptatrien-1-one to form 4-bromo-2,4,6-cycloheptatrien-1-one. This is followed by the reaction of 4-bromo-2,4,6-cycloheptatrien-1-one with ethylamine to form 7-ethylamino-4-bromo-2,4,6-cycloheptatrien-1-one. The final step involves the reaction of 7-ethylamino-4-bromo-2,4,6-cycloheptatrien-1-one with 3-(3,4-dichlorophenyl)acrylic acid to form 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one.

科学的研究の応用

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential use in cancer treatment. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells. 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one inhibits DHODH, thereby blocking the synthesis of pyrimidines and preventing the proliferation of cancer cells. It has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.

特性

製品名

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

分子式

C18H14BrCl2NO2

分子量

427.1 g/mol

IUPAC名

4-bromo-2-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14BrCl2NO2/c1-2-22-16-7-5-12(19)10-13(18(16)24)17(23)8-4-11-3-6-14(20)15(21)9-11/h3-10H,2H2,1H3,(H,22,24)/b8-4+

InChIキー

MRRCQZJWNZPTSZ-XBXARRHUSA-N

異性体SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br

正規SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。